molecular formula C9H9ClN4O B8499624 (2-((2H-1,2,3-Triazol-4-yl)amino)-5-chlorophenyl)methanol

(2-((2H-1,2,3-Triazol-4-yl)amino)-5-chlorophenyl)methanol

Cat. No. B8499624
M. Wt: 224.65 g/mol
InChI Key: ZHHLFKAMDJFSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((2H-1,2,3-Triazol-4-yl)amino)-5-chlorophenyl)methanol is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-((2H-1,2,3-Triazol-4-yl)amino)-5-chlorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2H-1,2,3-Triazol-4-yl)amino)-5-chlorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-((2H-1,2,3-Triazol-4-yl)amino)-5-chlorophenyl)methanol

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol

InChI

InChI=1S/C9H9ClN4O/c10-7-1-2-8(6(3-7)5-15)12-9-4-11-14-13-9/h1-4,15H,5H2,(H2,11,12,13,14)

InChI Key

ZHHLFKAMDJFSLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)NC2=NNN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [2-[(3-benzyltriazol-4-yl)amino]-5-chloro-phenyl]methanol 7a (300 mg, 0.95 mmol) in MeOH (5 mL) was treated with formic acid (1.00 mL, 26.51 mmol). The mixture was degassed by vacuum/nitrogen cycles before the addition of palladium on carbon (507.1 mg, 0.48 mmol). The mixture was stirred under an argon atmosphere at room temperature for 18 h and then filtered through celite and concentrated. The material was purified by FractionLynx to afford the title compound I-9 as a solid (90.0 mg, 40%). 1H NMR (500 MHz, DMSO) δ 14.20 (1H, s), 7.85-7.80 (1H, s), 7.60 (1H, s), 7.51 (1H, s), 7.31 (1H, d), 7.19 (1H, d), 4.55 (2H, s). MS m/z: 223.1 (M−H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
507.1 mg
Type
catalyst
Reaction Step Two
Name
Yield
40%

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